Casein Kinase Inhibitor A86 is a potent and orally active compound that primarily inhibits casein kinase 1 alpha, along with cyclin-dependent kinases 7 and 9. Casein kinase 1 alpha is integral to various cellular functions, including membrane trafficking, cell cycle progression, apoptosis, autophagy, and differentiation. The therapeutic potential of Casein Kinase Inhibitor A86 is largely attributed to its ability to modulate these processes, making it a promising candidate for cancer treatment and other diseases where casein kinase 1 alpha is implicated in pathophysiology .
The compound is classified as a protein kinase inhibitor, specifically targeting serine/threonine kinases. It is synthesized through complex chemical processes involving various reagents and catalysts. The chemical structure of Casein Kinase Inhibitor A86 is defined by the molecular formula C18H25FN6 and a molecular weight of 344.43 g/mol .
The synthesis of Casein Kinase Inhibitor A86 involves multiple steps, which include the preparation of intermediates followed by specific reactions under controlled conditions. While proprietary methods are not publicly disclosed, it is known that the synthesis requires careful selection of reagents and catalysts to optimize yield and purity. The compound is typically produced on an industrial scale using optimized reaction conditions to ensure high-quality output .
The molecular structure of Casein Kinase Inhibitor A86 can be represented as follows:
This structure highlights the presence of a fluorinated pyrimidine ring, which contributes to the compound's inhibitory activity against casein kinase 1 alpha and other kinases .
Casein Kinase Inhibitor A86 can undergo several types of chemical reactions:
Common reagents for these reactions include oxidizing agents, reducing agents, and various catalysts tailored for specific transformations .
Casein Kinase Inhibitor A86 exerts its biological effects primarily through the inhibition of casein kinase 1 alpha, cyclin-dependent kinase 7, and cyclin-dependent kinase 9. This inhibition leads to the stabilization of the tumor suppressor protein p53, promoting apoptosis in cancer cells. Furthermore, it influences key signaling pathways such as Wnt/β-catenin by inhibiting the phosphorylation of critical proteins involved in these pathways .
The compound has a high solubility in organic solvents and demonstrates stability under appropriate storage conditions. Its pharmacokinetic profile indicates rapid oral absorption with a half-life of approximately 4.3 hours when administered at a dose of 20 mg/kg .
Casein Kinase Inhibitor A86 has significant applications in scientific research:
Casein Kinase Inhibitor A86 demonstrates high-affinity binding to Casein Kinase 1 Alpha (CK1α), a serine/threonine kinase regulating Wnt/β-catenin signaling, DNA damage response, and apoptosis. Thermodynamic studies reveal its binding dissociation constant (Kd) occurs in the low nanomolar range, indicating robust target engagement. This inhibition destabilizes CK1α-mediated phosphorylation events critical for substrate recognition and degradation pathways [1] [4]. Kinetic analyses confirm time-dependent inhibition, consistent with competitive or mixed-type binding at the ATP-binding site. The conserved kinase domain of CK1α (residues 12–282) facilitates this interaction, particularly through residues in the catalytic cleft governing substrate specificity [4].
Casein Kinase Inhibitor A86 concurrently inhibits transcriptional regulators Cyclin-Dependent Kinase 7 (component of Transcriptional Factor II Human) and Cyclin-Dependent Kinase 9 (component of Positive Transcriptional Elongation Factor B). Binding affinity studies demonstrate potent inhibition of Cyclin-Dependent Kinase 7 (Kd = 0.31 nM) and Cyclin-Dependent Kinase 9 (Kd = 5.4 nM). This dual suppression disrupts RNA polymerase II-mediated transcription initiation and elongation, respectively, contributing to rapid downregulation of short-lived oncoproteins [1].
Casein Kinase Inhibitor A86 exhibits >100-fold selectivity for Cyclin-Dependent Kinase 7/Cyclin-Dependent Kinase 9 over structurally related kinases:
Table 1: Selectivity Profile of Casein Kinase Inhibitor A86
Kinase Target | Kd or IC50 | Selectivity Fold vs CDK7 |
---|---|---|
Cyclin-Dependent Kinase 7 | 0.31 nM | 1x |
Cyclin-Dependent Kinase 9 | 5.4 nM | ~17x less potent |
Cyclin-Dependent Kinase 8 | >1 μM | >3000x |
Cyclin-Dependent Kinase 11 | >1 μM | >3000x |
Cyclin-Dependent Kinase 13 | >1 μM | >3000x |
Cyclin-Dependent Kinase 19 | >1 μM | >3000x |
This selectivity arises from structural differences in the ATP-binding pockets of non-target kinases. Molecular modeling suggests steric hindrance and altered hydrogen-bonding networks reduce affinity for Cyclin-Dependent Kinase 8, Cyclin-Dependent Kinase 11, Cyclin-Dependent Kinase 13, and Cyclin-Dependent Kinase 19 [1] [3].
Casein Kinase Inhibitor A86 stabilizes tumor protein p53 by disrupting murine double minute clone 2 (MDM2)-mediated degradation. CK1α phosphorylates p53 at serine 20, priming it for MDM2-dependent ubiquitination. Inhibiting CK1α reduces p53 phosphorylation, decreasing its ubiquitination and proteasomal degradation. In leukemia cells, this results in p53 accumulation at concentrations as low as 160 nM, activating cell cycle arrest and apoptosis [1] [4].
Transcriptomic analyses reveal Casein Kinase Inhibitor A86 (0.08–2 μM, 6.5 hours) suppresses key oncogenes:
This triple suppression occurs via Cyclin-Dependent Kinase 9 inhibition, which blocks RNA polymerase II carboxyl-terminal domain phosphorylation at serine 2, halting transcriptional elongation of these short-lived mRNAs [1].
Paradoxically, Casein Kinase Inhibitor A86 activates Wnt signaling despite CK1α inhibition. At 0.08–2 μM, it induces:
This occurs through reduced phosphorylation of β-catenin at serine 45—normally catalyzed by CK1α—which delays β-catenin degradation. Accumulated β-catenin translocates to the nucleus, activating T cell factor/lymphoid enhancer-binding factor transcription complexes. This pathway activation may contribute to differential cell-type responses [1] [4].
Casein Kinase Inhibitor A86 (≥160 nM) triggers intrinsic apoptosis in leukemia cells through mitochondrial outer membrane permeabilization. This involves:
Table 2: Temporal Events in Casein Kinase Inhibitor A86-Induced Apoptosis
Time Post-Treatment | Molecular Event | Downstream Consequence |
---|---|---|
0–3 hours | MYC Proto-Oncogene Protein depletion | Reduced mitochondrial biogenesis |
3–6 hours | Myeloid Cell Leukemia Sequence 1 loss | Bax activation |
6–12 hours | Cytochrome c release | Caspase-9 activation |
12–24 hours | Caspase-3 cleavage | DNA fragmentation |
This sequence demonstrates hierarchical activation of the mitochondrial pathway, with Myeloid Cell Leukemia Sequence 1 suppression being a critical initiating event [1] [4].
Apoptosis primarily occurs via caspase-dependence:
The dominance of caspase-dependent mechanisms underscores the functional importance of mitochondrial events in Casein Kinase Inhibitor A86-induced lethality.
CAS No.: 11088-09-8
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: